molecular formula C14H18N2O B2872006 N-[1-(3-Methylphenyl)pyrrolidin-3-yl]prop-2-enamide CAS No. 2361657-81-8

N-[1-(3-Methylphenyl)pyrrolidin-3-yl]prop-2-enamide

Cat. No.: B2872006
CAS No.: 2361657-81-8
M. Wt: 230.311
InChI Key: PABKGDRVNNFKHJ-UHFFFAOYSA-N
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Description

N-[1-(3-Methylphenyl)pyrrolidin-3-yl]prop-2-enamide is a compound that features a pyrrolidine ring substituted with a 3-methylphenyl group and a prop-2-enamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-Methylphenyl)pyrrolidin-3-yl]prop-2-enamide typically involves the formation of the pyrrolidine ring followed by the introduction of the 3-methylphenyl and prop-2-enamide groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolidine ring. Subsequent steps include the functionalization of the ring to introduce the desired substituents.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-Methylphenyl)pyrrolidin-3-yl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

N-[1-(3-Methylphenyl)pyrrolidin-3-yl]prop-2-enamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its interactions with biological targets and its potential biological activities.

    Medicine: Research may focus on its potential therapeutic effects and its role in drug development.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(3-Methylphenyl)pyrrolidin-3-yl]prop-2-enamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(3-Methylphenyl)pyrrolidin-3-yl]acetamide
  • N-[1-(3-Methylphenyl)pyrrolidin-3-yl]but-2-enamide
  • N-[1-(3-Methylphenyl)pyrrolidin-3-yl]prop-2-ynamide

Uniqueness

N-[1-(3-Methylphenyl)pyrrolidin-3-yl]prop-2-enamide is unique due to its specific substitution pattern and the presence of the prop-2-enamide group. This structural uniqueness can result in distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-[1-(3-methylphenyl)pyrrolidin-3-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-3-14(17)15-12-7-8-16(10-12)13-6-4-5-11(2)9-13/h3-6,9,12H,1,7-8,10H2,2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PABKGDRVNNFKHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCC(C2)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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